Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3',5'-dichlorobiphenyl, a halogenated aromatic amine, represents a class of compounds of significant interest in toxicology, environmental science, and drug development. Its structural similarity to the known human bladder carcinogen 4-aminobiphenyl necessitates a thorough understanding of its chemical and biological properties.[1][2][3] The presence of chlorine atoms on the biphenyl backbone can significantly alter its metabolic fate, toxicological profile, and environmental persistence compared to the parent compound. This guide provides a comprehensive technical overview of 4-Amino-3',5'-dichlorobiphenyl, consolidating current knowledge on its synthesis, metabolic activation, potential toxicity, and analytical detection methodologies.
Chemical and Physical Properties
A clear understanding of the fundamental physicochemical properties of 4-Amino-3',5'-dichlorobiphenyl is essential for its handling, analysis, and the interpretation of its biological activity.
| Property | Value | Source |
| Chemical Name | 3',5'-dichloro-[1,1'-biphenyl]-4-amine | |
| CAS Number | 405058-01-7 | |
| Molecular Formula | C₁₂H₉Cl₂N | |
| Molecular Weight | 238.12 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Ambient | |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Signal Word: Warning
-
Pictogram: GHS07
Synthesis of 4-Amino-3',5'-dichlorobiphenyl
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. For 4-Amino-3',5'-dichlorobiphenyl, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile and efficient approach.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide, catalyzed by a palladium(0) complex. A plausible synthetic route for 4-Amino-3',5'-dichlorobiphenyl would involve the coupling of a protected 4-aminophenylboronic acid with 1-bromo-3,5-dichlorobenzene, followed by deprotection.
A similar synthesis has been reported for a related triphenylamine derivative, 3',5'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, which validates the feasibility of this approach.[4][5]
Experimental Protocol: Synthesis of a 3',5'-Dichlorobiphenyl Amine Derivative (Adapted from a related synthesis) [4][5]
-
Reactant Preparation: In a reaction vessel, combine 4-(diphenylamino)phenylboronic acid (1 equivalent), 1-bromo-3,5-dichlorobenzene (1 equivalent), and potassium carbonate (12 equivalents) in a mixture of water and ethanol.
-
Inert Atmosphere: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add a water-soluble palladium catalyst (e.g., 2.5 mM aqueous solution) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Pour the reaction mixture into water to precipitate the product.
-
Purification: Collect the precipitate by suction filtration and recrystallize from a suitable solvent, such as hot ethanol, to yield the purified product.
To obtain the primary amine, 4-Amino-3',5'-dichlorobiphenyl, this protocol could be adapted by using a suitably protected 4-aminophenylboronic acid (e.g., with a Boc protecting group) and then deprotecting the amine in a final step.
Caption: Suzuki-Miyaura coupling workflow for a dichlorobiphenyl amine derivative.
Metabolism of 4-Amino-3',5'-dichlorobiphenyl
The metabolism of xenobiotics, including chlorinated biphenyls, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. The metabolic fate of 4-Amino-3',5'-dichlorobiphenyl is expected to follow the established pathways for other polychlorinated biphenyls (PCBs).
Key Metabolic Pathways
The primary metabolic transformation of PCBs is hydroxylation, which increases their polarity and facilitates their excretion. The position of hydroxylation is influenced by the chlorine substitution pattern and the specific CYP isoforms involved.
-
CYP-Mediated Hydroxylation: The presence of unsubstituted carbon atoms on the biphenyl rings of 4-Amino-3',5'-dichlorobiphenyl makes it a likely substrate for CYP-mediated oxidation. Studies on other dichlorobiphenyls, such as 3,3'-dichlorobiphenyl (PCB 11), have shown that hydroxylation is a major metabolic pathway.
-
Role of CYP Isoforms: Different CYP isoforms exhibit distinct regioselectivity in PCB metabolism.
-
CYP1A Family (CYP1A1, CYP1A2): These are often involved in the metabolism of planar, non-ortho substituted PCBs.
-
CYP2B Family (CYP2B1, CYP2B6): These isoforms tend to metabolize ortho-substituted PCBs.
-
CYP2A6: This isoform has also been shown to be involved in the metabolism of certain PCBs.
Given the structure of 4-Amino-3',5'-dichlorobiphenyl, it is plausible that CYP1A2, a key enzyme in the bioactivation of 4-aminobiphenyl, plays a significant role in its metabolism.[6]
Caption: Predicted metabolic pathway of 4-Amino-3',5'-dichlorobiphenyl.
Toxicological Profile and Carcinogenicity
While direct toxicological data for 4-Amino-3',5'-dichlorobiphenyl are not extensively available, its structural analogy to 4-aminobiphenyl provides a strong basis for predicting its potential health hazards. 4-Aminobiphenyl is a well-established human bladder carcinogen.[1][2][3]
Genotoxicity and Carcinogenicity of 4-Aminobiphenyl
The carcinogenicity of 4-aminobiphenyl is linked to its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.
-
Metabolic Activation: The amino group of 4-aminobiphenyl is N-hydroxylated by CYP enzymes, primarily CYP1A2, to form N-hydroxy-4-aminobiphenyl.[6] This metabolite can be further activated by esterification (e.g., sulfation or acetylation) to form a highly reactive nitrenium ion.
-
DNA Adduct Formation: The nitrenium ion is a potent electrophile that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as tumor suppressor genes, if not repaired.
The presence of chlorine atoms on the biphenyl rings of 4-Amino-3',5'-dichlorobiphenyl may influence its toxicological profile in several ways:
-
Altered Metabolism: The chlorine atoms can affect the rate and regioselectivity of CYP-mediated metabolism, potentially influencing the formation of reactive metabolites.
-
Lipophilicity: The dichlorination increases the lipophilicity of the molecule, which may enhance its bioaccumulation in fatty tissues.
-
Reactivity of Metabolites: The electronic effects of the chlorine atoms could modulate the reactivity of the corresponding nitrenium ion.
Given the known carcinogenicity of the parent compound, it is prudent to handle 4-Amino-3',5'-dichlorobiphenyl with appropriate safety precautions as a potential carcinogen.
Analytical Methodologies
The accurate detection and quantification of 4-Amino-3',5'-dichlorobiphenyl in various matrices, such as environmental samples or biological fluids, are crucial for exposure assessment and research. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most suitable analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection would be a suitable starting point for the analysis of 4-Amino-3',5'-dichlorobiphenyl.
Experimental Protocol: HPLC-UV Analysis (General Method) [7]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm syringe filter before injection.
For more complex matrices, a more sensitive and selective method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be advantageous.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of 4-Amino-3',5'-dichlorobiphenyl, derivatization of the amino group may be necessary to improve its chromatographic properties.
Experimental Protocol: GC-MS Analysis (General Method)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., similar to a 5% diphenyl/95% dimethyl polysiloxane phase).
-
Injection: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Sample Preparation: Extraction from the matrix using a suitable organic solvent, followed by cleanup and concentration. Derivatization may be performed at this stage.
Caption: General analytical workflow for 4-Amino-3',5'-dichlorobiphenyl.
Environmental Fate and Considerations
The environmental fate of chlorinated biphenyls is largely determined by their degree of chlorination. Higher chlorination generally leads to increased persistence, lipophilicity, and bioaccumulation potential.
-
Persistence: Dichlorinated biphenyls are expected to be more resistant to biodegradation than their non-chlorinated counterparts.
-
Bioaccumulation: Due to its lipophilic nature, 4-Amino-3',5'-dichlorobiphenyl has the potential to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.
-
Transport: While less volatile than lower chlorinated biphenyls, it can still be subject to long-range atmospheric transport.
The environmental presence of related compounds, such as 3,3'-dichlorobiphenyl (PCB 11), often as byproducts of industrial processes, highlights the importance of monitoring for such compounds in the environment.
Conclusion
4-Amino-3',5'-dichlorobiphenyl is a compound that warrants careful study due to its structural relationship to the known carcinogen 4-aminobiphenyl. This guide has provided a comprehensive overview of its synthesis, predicted metabolism, potential toxicology, and analytical detection methods. The application of modern synthetic techniques like Suzuki-Miyaura coupling allows for its efficient preparation for research purposes. Its metabolism is likely to proceed via CYP-mediated hydroxylation, a pathway that, for the parent compound, leads to genotoxic metabolites. Consequently, this compound should be handled as a potential carcinogen. Robust analytical methods based on HPLC and GC-MS are available for its detection and quantification. Further research is needed to fully elucidate the specific toxicological properties and environmental impact of this and other dichlorinated aminobiphenyls.
References
-
Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. IUCrData, 6(10), x211016. [Link]
-
Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. National Science Foundation Public Access Repository. [Link]
-
Asfaw, M., Alvarez-Lacalle, E., & Shiferaw, Y. (2020). Syntheses of 4-amino-3,5-dichloroanisole (4b), a possible key intermediate for the preparation of 2,3,5-trichloro-4-iodoanisole (1). ResearchGate. [Link]
-
International Agency for Research on Cancer. (2012). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 99). [Link]
-
Weiss, J. M., et al. (2015). Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC-MS. Analytical and Bioanalytical Chemistry, 407(23), 7057–7069. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
-
Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]
-
National Toxicology Program. (2021). 4-Aminobiphenyl. In 15th Report on Carcinogens. National Institutes of Health. [Link]
-
International Agency for Research on Cancer. (2012). 4-Aminobiphenyl. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]
- Roth, G. P. (1986). Process for the preparation of biphenyl intermediates. U.S.
-
Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 12), 1120–1123. [Link]
-
Jin, Q., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Journal of Chromatography B, 877(30), 3783-3788. [Link]
- Cuzzato, M. (2004). Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity.
-
Shimadzu Scientific Instruments. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Retrieved from [Link]
Sources